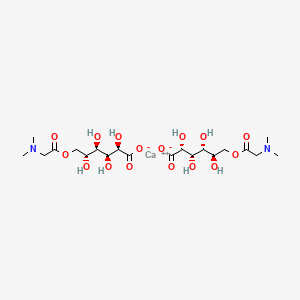
PROSTAGLANDINS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. They were first discovered in human semen in 1935 by the Swedish physiologist Ulf von Euler, who initially thought they were secreted by the prostate gland . This compound are found in almost every tissue in humans and other animals and have diverse hormone-like effects, including the regulation of inflammation, blood flow, the formation of blood clots, and the induction of labor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins typically involves the conversion of arachidonic acid through the action of cyclooxygenase enzymes. The first total syntheses of prostaglandin F2α and prostaglandin E2 were reported by Elias James Corey in 1969 . The Corey synthesis is a linear approach that uses lactone as a key intermediate, from which the omega and alpha side chains of this compound can be constructed .
Industrial Production Methods: Industrial production of this compound often employs chemoenzymatic synthesis methods. A concise and scalable chemoenzymatic synthesis of this compound has been developed, which involves the formation of a common intermediate, bromohydrin, followed by nickel-catalyzed cross-couplings and Wittig reactions . This method allows for the production of this compound on a gram scale with high enantioselectivity.
Chemical Reactions Analysis
Types of Reactions: Prostaglandins undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidative cyclization of polyunsaturated fatty acids, such as arachidonic acid, is a key step in their biosynthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include cyclooxygenase enzymes, lipoxygenase enzymes, and various catalysts for cross-coupling reactions .
Major Products: The major products formed from these reactions include different types of this compound, such as prostaglandin E2, prostaglandin F2α, and prostacyclin .
Scientific Research Applications
Prostaglandins have a wide range of scientific research applications in chemistry, biology, medicine, and industry. They play a crucial role in the inflammatory response, regulation of blood pressure, and smooth muscle contraction . In medicine, prostaglandin analogs are used to treat conditions such as glaucoma, asthma, and cardiovascular diseases . In biology, they are studied for their role in cell signaling and immune responses .
Mechanism of Action
Prostaglandins exert their effects by binding to specific receptors on the surface of target cells. These receptors are G-protein coupled receptors that mediate various physiological responses . The binding of this compound to their receptors activates intracellular signaling pathways, leading to the regulation of inflammation, blood flow, and other processes .
Comparison with Similar Compounds
- Leukotrienes
- Thromboxanes
- Prostacyclin
- Misoprostol
- Alprostadil
- Latanoprost
- Travoprost
Prostaglandins are unique in their ability to have different and sometimes opposite effects in different tissues, depending on the type of receptor to which they bind .
Properties
CAS No. |
11000-26-3 |
|---|---|
Molecular Formula |
C17H14NO5P |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)

